N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-acetamide dihydrochloride
Overview
Description
N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-acetamide dihydrochloride is a useful research compound. Its molecular formula is C7H14Cl2N4O and its molecular weight is 241.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Pyrazole-Acetamide Derivatives
Pyrazole-acetamide derivatives, including N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-acetamide dihydrochloride, have been synthesized and characterized using various spectroscopic techniques. Studies have demonstrated the formation of Co(II) and Cu(II) coordination complexes with these derivatives, revealing insights into their structural properties and coordination chemistry. The solid-state structures of these complexes were established using single crystal X-ray crystallography, providing detailed information about their molecular geometry and hydrogen bonding interactions. These complexes exhibited significant antioxidant activity, highlighting their potential applications in scientific research (Chkirate et al., 2019).
Development of Heterocyclic Compounds
The compound has been employed in the synthesis of various heterocyclic structures. Studies have detailed the synthesis pathways and reactions involved in creating pyridones, pyrazolo[2,3-a]pyrimidines, and pyrazolo[5,1-c]triazines, incorporating the antipyrine moiety. These developments underscore the compound's versatility in generating novel heterocyclic compounds with potential applicability in medicinal chemistry and pharmaceutical research (Farag et al., 2004).
Applications in Synthesis and Molecular Analysis
Synthesis of Novel Molecular Structures
Research has explored the synthesis of various molecular structures using this compound as a precursor or intermediary. These syntheses have led to the formation of complex molecular structures with potential applications in drug development, molecular sensing, and chemical analysis. The compound's reactivity and the formation of stable structures suggest its importance in synthetic chemistry and drug design (Al-Matar et al., 2010).
Molecular Docking and Antitumor Activity
Studies have also focused on the compound's role in the synthesis of molecules with antitumor properties. The synthesized structures have been subjected to molecular docking analysis, revealing their potential interaction with specific biological targets. These findings suggest the compound's relevance in the design and synthesis of new anticancer drugs, with further research required to fully understand its therapeutic potential (Gopal Sharma et al., 2018).
Properties
IUPAC Name |
N-[2-(2-aminoethyl)pyrazol-3-yl]acetamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.2ClH/c1-6(12)10-7-2-4-9-11(7)5-3-8;;/h2,4H,3,5,8H2,1H3,(H,10,12);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGLFUDRBLHZQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=NN1CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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